2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)-
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Overview
Description
2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazoline family, which is known for its diverse applications in organic synthesis and catalysis . The presence of the trifluoromethylbenzyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- typically involves the reaction of thioamides with α-halo ketones or aldehydes. One common method is the cyclization of N-(m-trifluoromethylbenzyl)thiourea with α-halo ketones under basic conditions . The reaction is usually carried out in polar solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazoline derivatives
Scientific Research Applications
2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA
Comparison with Similar Compounds
Similar Compounds
2-Thiazoline: A simpler analog without the trifluoromethylbenzyl group.
2-Amino-2-thiazoline: Contains an amino group instead of the trifluoromethylbenzyl group.
Thiazole: A related compound with a similar ring structure but different substituents.
Uniqueness
2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- is unique due to the presence of the trifluoromethylbenzyl group, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and catalysts .
Properties
CAS No. |
72239-33-9 |
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Molecular Formula |
C11H11F3N2S |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-2-8(6-9)7-16-10-15-4-5-17-10/h1-3,6H,4-5,7H2,(H,15,16) |
InChI Key |
NXFOBXJAZZAGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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